molecular formula C4H9ClF3NO B2807091 1-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride CAS No. 884498-41-3

1-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride

Cat. No.: B2807091
CAS No.: 884498-41-3
M. Wt: 179.57
InChI Key: KAJHCOAWNGVHPX-UHFFFAOYSA-N
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Description

1-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride is a chemical compound with the molecular formula C4H9ClF3NO and a molecular weight of 179.57 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and three fluorine atoms attached to a butane backbone. It is commonly used in research and development due to its unique chemical properties.

Scientific Research Applications

1-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride typically involves the reaction of 4,4,4-trifluorobutan-2-one with ammonia or an amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, affecting their activity and function. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable tool in various biochemical studies

Properties

IUPAC Name

1-amino-4,4,4-trifluorobutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)1-3(9)2-8;/h3,9H,1-2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJHCOAWNGVHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884498-41-3
Record name 1-amino-4,4,4-trifluorobutan-2-ol hydrochloride
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